N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c26-18(12-24-13-22-15(11-20(24)28)17-4-2-10-30-17)21-7-8-25-19(27)6-5-14(23-25)16-3-1-9-29-16/h1-6,9-11,13H,7-8,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXRYPCEOVBMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CN3C=NC(=CC3=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that exhibits a range of biological activities, primarily due to its structural features which include pyridazinone and pyrimidinone moieties. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula . The presence of thiophene rings contributes to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 320.38 g/mol |
| LogP | 2.2898 |
| Polar Surface Area | 54.15 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic contacts. Specifically, the compound is believed to inhibit certain enzymes by mimicking natural substrates, a common trait among sulfonamide derivatives.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a related compound demonstrated submicromolar inhibition against SARS-CoV protease, suggesting potential applicability in antiviral drug development .
Anticancer Properties
Some derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines. In particular, studies have reported that certain pyridazinone derivatives possess notable cytotoxic activity comparable to established chemotherapeutic agents like doxorubicin . This suggests that the compound may also have potential as an anticancer agent.
Case Studies
- SARS-CoV Inhibition : A study focused on the design and synthesis of related compounds revealed that they act as potent inhibitors of the SARS-CoV protease, with IC50 values in the nanomolar range. This highlights the potential for further development into antiviral therapies .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity, indicating their potential use in cancer treatment .
Research Findings
Several studies have explored the biological implications of thiophene-containing compounds:
Structure Activity Relationship (SAR)
Research has shown that modifications in the thiophene or pyridazinone rings can significantly affect biological activity. For example, changes in substituents can enhance enzyme binding affinity and selectivity .
Inhibition Studies
Inhibition studies have demonstrated that these compounds can effectively inhibit key enzymes involved in viral replication and cancer cell proliferation. The mechanism often involves competitive inhibition where the compound competes with natural substrates for enzyme binding sites .
Q & A
Q. What synthetic methodologies are recommended for constructing the pyridazine and pyrimidine cores in this compound?
The synthesis involves alkylation of thiopyrimidinones and pyridazinones using sodium methylate (2.6–2.8-fold molar excess) to activate thiol groups, followed by reaction with chloroacetamide derivatives. For example, alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides proceeds under reflux in methanol with K₂CO₃ as a base . Similar protocols for pyridazine derivatives use ethyl bromoacetate in refluxing methanol, yielding intermediates like ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (46% yield) .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- ¹H NMR : Identify thiophene protons (δ 7.2–7.8 ppm) and pyridazine/pyrimidine ring protons (δ 6.5–8.5 ppm).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks at m/z ~590–600).
- Elemental analysis : Validate C, H, N, S percentages (±0.4% tolerance) .
Q. What initial biological screening assays are appropriate for this compound?
Prioritize antimicrobial (e.g., agar diffusion against E. coli and S. aureus) and antioxidant assays (DPPH radical scavenging). Thiophene-containing analogs often show moderate activity (IC₅₀: 50–100 μM), but results require validation via dose-response curves .
Advanced Research Questions
Q. How can reaction yield discrepancies in alkylation steps be resolved?
Yields for chloroacetamide alkylations vary widely (10–99.9%) depending on substituents. For low-yielding reactions (e.g., N-(4-bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide, 10% yield), optimize by:
- Increasing reaction time (24–48 hrs).
- Using polar aprotic solvents (DMF or DMSO) at 80–100°C.
- Adding catalytic KI to enhance nucleophilic substitution .
Q. What strategies mitigate spectral overlap in ¹H NMR analysis?
For overlapping pyridazine/pyrimidine protons, employ:
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons.
- Deuterated solvents (DMSO-d₆) : Improve signal separation for aromatic protons.
- Variable-temperature NMR : Reduce rotational isomerism in acetamide groups .
Q. How to design analogs with enhanced metabolic stability?
- Replace labile ester groups (e.g., ethyl esters) with amides or heterocyclic bioisosteres.
- Introduce electron-withdrawing substituents (e.g., -CF₃) on thiophene rings to reduce oxidative metabolism.
- Use molecular docking to prioritize modifications that maintain target binding (e.g., kinase inhibition) .
Q. What mechanistic studies explain contradictory bioactivity data across analogs?
For compounds with identical cores but divergent activities (e.g., antimicrobial vs. inactive):
- Perform molecular dynamics simulations to assess target (e.g., bacterial gyrase) binding stability.
- Measure logP values to correlate hydrophobicity with membrane penetration.
- Validate off-target effects via kinase profiling panels .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for alkylation to avoid hydrolysis of chloroacetamides .
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) for intermediates and preparative HPLC (>95% purity) for final compounds .
- Data Interpretation : Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict) to minimize misassignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
